molecular formula C16H10F3NS B1394256 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole CAS No. 533867-27-5

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole

Cat. No. B1394256
M. Wt: 305.3 g/mol
InChI Key: LSMAABODKIIJEU-UHFFFAOYSA-N
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Description

“2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” is a chemical compound with the empirical formula C16H10F3NS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

Thiazole derivatives can be synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” include its empirical formula (C16H10F3NS) and molecular weight (305.31800) . Other properties such as density, boiling point, and melting point are not available from the search results.

Scientific Research Applications

Anticancer Activity

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives showed significant activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. The derivatives with specific substitutions on the thiazole ring demonstrated the highest activity, indicating their potential in cancer treatment research (Cai et al., 2016).

Corrosion Inhibition

Thiazole derivatives, including those with 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have been studied as corrosion inhibitors. These compounds showed significant potential in protecting mild steel against corrosion in acidic media. The effectiveness of these inhibitors was demonstrated through various techniques, such as gravimetric and electrochemical methods, suggesting their applicability in industrial corrosion protection (Chaitra et al., 2016).

Synthesis of Hybrid Materials

Research has been conducted on the synthesis of novel hybrid materials using thiazole derivatives. These materials, prepared via sol-gel processes, involve the combination of carbon nanotubes, tetraethoxysilane, and heteroaryl 2-aminothiazole azo dyes. Such materials find applications in various fields, including material science and nanotechnology (Yen et al., 2013).

Anti-bacterial Activities

Thiazole derivatives, including 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have shown promising antibacterial activities. These compounds have been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects. This highlights their potential in developing new antibacterial agents (Li-ga, 2015).

Photophysical Properties

Studies on the photophysical properties of thiazole derivatives, including those containing 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have been conducted. These compounds exhibit distinct absorption and luminescence properties, which are of interest in the field of photochemistry and materials science (Murai et al., 2017).

Future Directions

Thiazole derivatives have been found to have a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” and its potential applications in medicine .

properties

IUPAC Name

2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMAABODKIIJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677305
Record name 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole

CAS RN

533867-27-5
Record name 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Bhaumick, R Kumar, SS Acharya… - The Journal of …, 2022 - ACS Publications
Herein, we report an efficient multicomponent reaction for the synthesis of trisubstituted thiazoles involving a one-pot C–C, C–N, and C–S bond-forming process from the readily …
Number of citations: 5 pubs.acs.org
E Venkateswararao, HB Jalani… - Journal of …, 2016 - Wiley Online Library
Exploration of scope of an optimized one‐pot sequential procedure for preparing of 2,4‐di‐ and 2,4,5‐tri‐substituted thiazoles has been accomplished. The synthesis was performed by …
Number of citations: 10 onlinelibrary.wiley.com

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